Pentanamide, 3-methyl-

Description

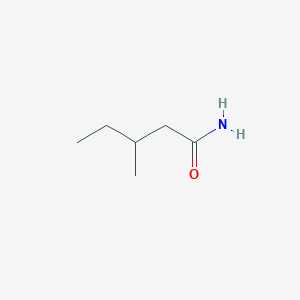

Pentanamide (B147674), 3-methyl- (also known as 3-methylvaleramide) is a simple, chiral, branched-chain primary amide. Its structure consists of a five-carbon pentanamide backbone with a methyl group branching from the third carbon atom. While seemingly unassuming, this compound and its structural motifs are pertinent to several areas of advanced chemical and medicinal research.

Amides are a cornerstone functional group in chemistry and biology, most famously forming the peptide bonds that link amino acids into proteins. nih.govnist.gov Their inherent stability, planarity, and capacity for hydrogen bonding dictate the structure and function of countless biologically active molecules. mdpi.com In medicinal chemistry, the amide bond is a ubiquitous feature in the architecture of many synthetic drugs. acs.org

The introduction of branched alkyl chains, such as the 3-methylpentyl group in the compound of focus, imparts specific steric and electronic properties to a molecule. This branching can influence a compound's solubility, metabolic stability, and binding affinity to biological targets. rsc.orgsmolecule.com For instance, strategic branching can shield an adjacent functional group from enzymatic degradation or provide a better fit into the hydrophobic pockets of a protein's active site. rsc.org Research into antibacterial agents has shown that branched N-alkyl substituents on polyamide structures can be crucial for both DNA binding and antibacterial activity, with specific branched chains showing notable efficacy against bacteria like Mycobacterium aurum. nih.gov Therefore, understanding the impact of branched-chain amides is a critical aspect of modern drug design and organic synthesis.

The academic importance of Pentanamide, 3-methyl- stems primarily from its role as a structural component or building block in the synthesis of more complex, biologically active molecules. Its simple, well-defined stereocenter and branched structure make it a useful model for studying the influence of such features on molecular properties and interactions.

Several research endeavors highlight its significance:

Natural Products: A novel indole (B1671886) derivative, N-(indol-3-ylethyl)-2'-hydroxy-3'-methylpentanamide, was isolated from the symbiotic bacterium Xenorhabdus nematophilus. nih.gov This discovery underscores the presence of the 3-methylpentanamide scaffold in naturally occurring metabolites, suggesting potential for biological activity.

Medicinal Chemistry: The 3-methylpentanamide core is integrated into molecules designed for therapeutic purposes. For example, various sulfonamide derivatives of 3-methylpentanamide have been synthesized and investigated as potential anti-diabetic agents and as inhibitors for the botulinum neurotoxin. Furthermore, derivatives of 2-(pentanamido)-3-methyl butanoic acid have been evaluated as angiotensin-II receptor antagonists for treating hypertension.

Synthetic Building Block: In the total synthesis of Legonmycin B, a C(7a)-hydroxylated bacterial pyrrolizidine, a 3-methylpentanamide group is incorporated into the final structure. This demonstrates its utility as a readily available fragment for constructing complex molecular architectures.

These examples collectively establish Pentanamide, 3-methyl- not just as a standalone chemical entity but as a fundamentally important substructure and model system for exploring the chemical and biological implications of branched aliphatic amides.

The study of Pentanamide, 3-methyl- is intrinsically linked to the broader challenges and research directions in amide chemistry. A major intellectual challenge is the selective chemical activation of the amide bond itself. Amides are notoriously stable and unreactive compared to other carbonyl compounds like esters, a property essential for the stability of proteins but a hurdle for synthetic chemists. nih.gov Developing mild and selective methods to transform amides remains a vibrant area of research. The steric hindrance introduced by the branched methyl group in 3-methylpentanamide can further complicate these transformations, presenting unique synthetic puzzles.

Another significant research trajectory is the quest for amide bond bioisosteres—different functional groups that can mimic the amide linkage to improve a drug's properties, such as metabolic stability or oral bioavailability. Understanding the precise conformational and electronic contributions of the branched amide, like 3-methylpentanamide, is crucial for designing effective mimics.

Furthermore, the accurate prediction of reaction outcomes, particularly yields for amide coupling reactions, is a formidable challenge. Researchers are increasingly employing machine learning models to tackle this issue, but the subtle steric and electronic effects of substituents, such as the branching in 3-methylpentanamide, make accurate predictions difficult, highlighting the need for more sophisticated models.

Chemical and Physical Data

The following tables summarize key identifiers and computed physical properties for Pentanamide, 3-methyl-.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 3-methylpentanamide | |

| Synonyms | 3-methyl-pentanamide, 3-methyl-valeramide | |

| CAS Number | 61892-69-1 | |

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| Canonical SMILES | CCC(C)CC(=O)N | |

| InChI Key | SIMLCFANWCDGAF-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.9 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 115.099714038 Da | |

| Topological Polar Surface Area | 43.1 Ų |

Table 3: Spectroscopic Data

| Technique | Data Summary |

| ¹H NMR | Experimental spectrum for the specific compound is not readily available in reviewed public databases. |

| ¹³C NMR | Experimental spectrum for the specific compound is not readily available in reviewed public databases. |

| Infrared (IR) | Experimental spectrum for the specific compound is not readily available in reviewed public databases. |

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMLCFANWCDGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436376 | |

| Record name | Pentanamide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61892-69-1 | |

| Record name | 3-Methylpentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61892-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanamide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pentanamide, 3 Methyl and Its Derivatives

Stereoselective Synthesis Strategies for Chiral Pentanamide (B147674), 3-methyl- Isomers

The presence of a chiral center at the third carbon of Pentanamide, 3-methyl- necessitates stereoselective synthetic methods to obtain enantiomerically pure forms. These methods are crucial as different enantiomers can exhibit distinct biological activities.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. While specific examples for the direct asymmetric synthesis of Pentanamide, 3-methyl- are not extensively detailed in the provided results, the principles of asymmetric synthesis are well-established. For instance, the synthesis of other chiral molecules, such as (S)-Pregabalin, has been achieved using stoichiometric amounts of a chiral auxiliary like (+)-4-methyl-5-phenyl-2-oxazolidinone. google.com This general approach, although sometimes limited by low temperatures and the use of pyrophoric reagents, highlights a potential pathway that could be adapted for the asymmetric synthesis of 3-methyl-pentanamide. google.com

Another relevant strategy involves the asymmetric cascade reaction of a nitrile with a malonate derivative, catalyzed by bifunctional ammonium (B1175870) salts under phase transfer conditions. nih.gov This method has been effective in producing 3,3-disubstituted isoindolinones with moderate enantioselectivity. nih.gov Such catalytic systems could potentially be tailored for the asymmetric synthesis of Pentanamide, 3-methyl-.

Diastereoselective and Enantioselective Methodologies

Diastereoselective and enantioselective methods are paramount for creating specific stereoisomers. Conjugate addition reactions to α,β-unsaturated amides and lactams represent a powerful tool for achieving this. nih.gov The addition of a nucleophile to an electron-deficient double bond creates a stabilized carbanion that can be protonated to yield a β-substituted product. nih.gov This approach has been used to generate products with high diastereoselectivity. nih.gov For example, the conjugate addition of a Gilman reagent to an α,β-unsaturated pyroglutamate (B8496135) derivative proceeded in high yield, and after conversion, only a single diastereomer of 3-methylglutamic acid was observed. nih.gov

Furthermore, catalytic, diastereo- and enantioselective three-component strategies have been developed for the synthesis of α-secondary amines from N-H ketimines, affording products with high yield, diastereoselectivity, and enantiomeric ratio. nih.gov These advanced methods, often supported by density functional theory calculations to understand the stereochemical outcomes, offer a promising avenue for the synthesis of chiral amines that could be precursors to or derivatives of Pentanamide, 3-methyl-. nih.gov

A study on the stereoselective synthesis of cis-3-methylfentanyl, a more potent isomer, explored the reduction of an intermediate Schiff base using various bulky hydride reducing agents. dtic.mil The rationale was that these agents would deliver the hydride from the less hindered side, resulting in the desired cis orientation of the anilino and methyl groups. dtic.mil This principle of sterically controlled reduction could be applied to precursors of 3-methyl-pentanamide to achieve diastereoselectivity.

| Method | Key Features | Potential Application to Pentanamide, 3-methyl- |

| Asymmetric Synthesis with Chiral Auxiliaries | Employs stoichiometric chiral compounds to direct stereochemistry. | Synthesis of specific enantiomers of Pentanamide, 3-methyl-. |

| Asymmetric Phase Transfer Catalysis | Uses chiral catalysts to control stereoselectivity in cascade reactions. | Potential for enantioselective synthesis from appropriate precursors. |

| Diastereoselective Conjugate Addition | Addition of nucleophiles to α,β-unsaturated amides to create stereocenters. | Creation of the chiral center at the 3-position with high diastereoselectivity. |

| Sterically Controlled Reduction | Use of bulky reagents to influence the stereochemical outcome of a reduction. | Diastereoselective synthesis of precursors to Pentanamide, 3-methyl-. |

Chiral Resolution Techniques for Enantiomeric Separation

When a racemic mixture of Pentanamide, 3-methyl- is produced, chiral resolution techniques are necessary to separate the enantiomers. wikipedia.org This process is fundamental for obtaining optically active compounds. wikipedia.org

A prevalent method is the formation of diastereomeric salts. wikipedia.org The racemic mixture is reacted with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by techniques like crystallization. wikipedia.org Afterward, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chiral chromatography is another powerful technique for enantiomeric separation. iupac.orgmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. iupac.orgmdpi.com The "three-point interaction model" is often cited as the basis for this discrimination, where one enantiomer forms a more stable complex with the CSP than the other. iupac.org Various types of CSPs are available, allowing for the separation of a wide range of chiral compounds. iupac.org

More advanced resolution techniques include spontaneous resolution, where a racemate crystallizes as a mixture of enantiopure crystals, a phenomenon famously observed by Louis Pasteur. wikipedia.org Attrition-enhanced deracemization, or Viedma ripening, is another method where grinding a racemic conglomerate under racemizing conditions leads to the separation of enantiomers. pharmtech.com

| Resolution Technique | Principle | Applicability |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties for separation. wikipedia.org | Widely applicable for racemic mixtures of acids or bases. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. iupac.orgmdpi.com | Effective for a broad range of chiral compounds, including amides. |

| Spontaneous Resolution | Crystallization of a racemate into separate enantiopure crystals. wikipedia.org | Occurs in a small percentage of racemates. |

| Attrition-Enhanced Deracemization | Grinding a racemic conglomerate to induce separation of enantiomers. pharmtech.com | Applicable to conglomerate-forming systems. |

Functionalization Reactions of the Pentanamide, 3-methyl- Scaffold

Functionalization of the Pentanamide, 3-methyl- structure allows for the creation of diverse derivatives with potentially new properties and applications.

Reductive Functionalization Protocols for Amide Transformation

The amide group in Pentanamide, 3-methyl- can be transformed through reductive functionalization. This process typically involves the controlled reduction of the amide to an intermediate, such as an iminium ion, which is then trapped by a nucleophile. This avoids over-reduction to the corresponding amine. ntu.edu.sg

Various reducing agents can be employed. Aluminum hydrides, when used stoichiometrically under controlled temperature conditions, can facilitate the partial reduction of amides. ntu.edu.sg Subsequent treatment with a nucleophile, often activated by an acid, leads to deoxygenative functionalization. ntu.edu.sg

Catalytic methods using transition metals have also been developed. For instance, iridium catalysts in the presence of silanes can achieve the hydrosilylation of the amide's carbonyl group, forming an N,O-silylacetal intermediate. nih.gov This intermediate can then react with nucleophiles. nih.gov A sodium hydride–sodium iodide composite system has also been shown to be effective for the reductive functionalization of amides, and has been applied to the late-stage functionalization of bioactive molecules. nih.gov

Alpha-Functionalization of Amides and Pentanamide, 3-methyl-

While the search results did not provide specific examples of alpha-functionalization directly on Pentanamide, 3-methyl-, the general principles of α-functionalization of amides are well-established. This typically involves the deprotonation of the α-carbon to form an enolate, which can then react with an electrophile.

Intramolecular amide enolate alkylation has been used as a key step in the stereoselective total synthesis of complex natural products. nih.gov This strategy involves the formation of an enolate from an amide, which then undergoes an intramolecular reaction to form a new carbon-carbon bond, often with high stereocontrol. nih.gov This highlights the potential for creating cyclic derivatives from appropriately substituted Pentanamide, 3-methyl- precursors.

Regio- and Stereospecific C-H Activation in Pentanamide, 3-methyl- Synthesis

The direct functionalization of C-H bonds has emerged as a powerful strategy for the synthesis of complex molecules from simple precursors. For a molecule like Pentanamide, 3-methyl-, which possesses multiple C-H bonds of similar reactivity, achieving regio- and stereospecificity is a significant challenge. However, recent advances in transition-metal catalysis have provided tools to address this.

Furthermore, the stereoselective synthesis of chiral α-amino-β-lactams has been achieved through a palladium(II)-catalyzed sequential monoarylation and amidation of C(sp³)–H bonds. google.com While not directly applied to Pentanamide, 3-methyl-, this strategy highlights the potential for activating the C-H bonds adjacent to the amide group in a stereocontrolled manner. The development of directing groups that can guide a metal catalyst to a specific C-H bond is a key aspect of these transformations. For instance, simple and versatile amide directing groups have been developed for a range of C-H functionalization reactions using palladium, rhodium, and ruthenium catalysis. nih.gov

The use of chiral amino acids as ligands in transition metal-catalyzed C-H activation has also proven to be a successful strategy for achieving atroposelective synthesis, which could be conceptually extended to create chiral derivatives of Pentanamide, 3-methyl-. wikipedia.org The choice of ligand is crucial in controlling the regioselectivity of such reactions. nih.gov For instance, in rhodium(III)-catalyzed C-H activation, the use of different cyclopentadienyl (B1206354) ligands can lead to different regioisomeric products. nih.gov

| Catalyst System | Ligand Type | Targeted C-H bond | Key Features |

| Palladium(II) | Chiral Sulfoxide-2-hydroxypyridine (SOHP) | β-C(sp³)-H | Enantioselective arylation of aliphatic tertiary amides. Current time information in Chatham County, US.princeton.edu |

| Palladium(II) | N/A (substrate-directed) | α-C(sp³)-H | Sequential monoarylation and amidation for β-lactam synthesis. google.com |

| Rhodium(III) | Chiral Cyclopentadienyl | C(sp²)–H and C(sp³)–H | Ligand-controlled regioselectivity in C-H activation. nih.gov |

| Ruthenium(II) | p-cymene | Aromatic C-H | Directed C-H amidation using cyclic amides as directing groups. nih.gov |

Late-Stage Diversification and Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science, allowing for the modification of complex molecules at a late stage of the synthesis, thus rapidly generating a library of analogues. For a scaffold like Pentanamide, 3-methyl-, LSF would involve the selective functionalization of its C-H bonds to introduce new chemical moieties.

One of the key approaches to LSF is the direct oxidation of aliphatic C-H bonds. Iron-based catalysts, such as Fe(PDP) and Fe(CF₃PDP), have been developed for the non-directed, site-selective oxidation of remote C(sp³)-H bonds in molecules containing amide groups. These catalysts can differentiate between C-H bonds based on their electronic, steric, and stereoelectronic properties, enabling predictable late-stage hydroxylations. nih.govnih.gov For an N-substituted Pentanamide, 3-methyl-, this could allow for the introduction of a hydroxyl group at a specific methylene (B1212753) or methine position, leading to a range of functionalized derivatives. To overcome the challenge of the amide group's reactivity, an imidate salt protection strategy can be employed, which reversibly masks the amide functionality.

Another LSF approach is the introduction of methyl groups via C(sp³)–H functionalization. This has been achieved by merging decatungstate photocatalysis with nickel-mediated SH2 bond formation, a method applicable to a broad array of saturated heterocycles and demonstrated on various drug molecules. princeton.eduprinceton.edubldpharm.com This strategy could potentially be applied to introduce additional methyl groups onto the carbon backbone of Pentanamide, 3-methyl- derivatives.

The development of methods for the late-stage modification of bioactive compounds is a rapidly evolving field, with new strategies for halogenation, oxygenation, and nitrogenation continually being reported. These methods provide a rich toolbox for the diversification of molecules like Pentanamide, 3-methyl-, enabling the exploration of their structure-activity relationships.

Amide Bond Formation Techniques for Pentanamide, 3-methyl- Derivatives

The formation of the amide bond is a fundamental transformation in organic synthesis. The synthesis of Pentanamide, 3-methyl- and its derivatives can be achieved by coupling 3-methylpentanoic acid with an appropriate amine. The choice of coupling reagents and reaction conditions is critical to ensure high yields and purity, especially when dealing with sterically hindered or electronically demanding substrates.

Advanced Coupling Reagents and Catalyst Systems (e.g., EDC/HOBt, TBTU/DIEA)

EDC/HOBt System: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a widely adopted method for amide bond formation. princeton.educhemspider.comacs.org EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This ester readily reacts with an amine to form the desired amide. The addition of HOBt is known to suppress racemization in chiral carboxylic acids and improve reaction efficiency. A convenient protocol for the amidation of electron-deficient amines and functionalized carboxylic acids involves the use of EDC, a catalytic amount of HOBt, and N,N-dimethylpyridin-4-amine (DMAP). princeton.educhemspider.com

TBTU/DIEA System: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is another highly efficient coupling reagent, often used in conjunction with a hindered base such as N,N-diisopropylethylamine (DIEA). TBTU is particularly effective for coupling sterically hindered amino acids and for peptide synthesis. The reaction proceeds via the formation of an HOBt active ester. However, the use of TBTU with certain bases can lead to racemization of chiral N-protected amino acids. Studies have shown that using a weaker base like pyridine (B92270) can help to preserve the stereochemical integrity of the product.

| Coupling Reagent System | Base | Typical Solvent | Key Advantages | Potential Issues |

| EDC/HOBt | DIEA, Et₃N, DMAP | DMF, CH₂Cl₂, CH₃CN | Good for a wide range of substrates, including electron-deficient amines. princeton.educhemspider.com Water-soluble byproducts. | Can be sluggish with very hindered substrates. |

| TBTU/DIEA | DIEA, Pyridine | DMF, CH₂Cl₂ | Highly efficient, especially for sterically hindered substrates. Fast reaction times. | Potential for racemization with chiral acids, depending on the base used. |

Chemoselective Amidation Protocols

Chemoselectivity is a critical consideration when synthesizing functionalized derivatives of Pentanamide, 3-methyl-, where other reactive groups may be present in the starting materials. Several protocols have been developed to achieve chemoselective amidation.

For instance, a calcium-catalyzed direct amidation of carboxylic esters with primary amines has been reported. This method is highly chemoselective for esters, leaving carboxylic acids and amides untouched. bldpharm.com This would be particularly useful for synthesizing a Pentanamide, 3-methyl- derivative from a corresponding ester in the presence of other sensitive functional groups.

Another approach involves the use of imidazole (B134444) carbamates and ureas as chemoselective amidation reagents for carboxylic acids. nih.gov This method allows for the conversion of a wide variety of carboxylic acids to their amide analogues in high yields via a simple synthetic procedure.

Furthermore, methods for the chemoselective amidation of dicarboxylic acids have been developed. These strategies often involve the formation of cyclic intermediates, such as anhydrides, which can then be selectively opened by an amine to yield the mono-amide. nih.gov This would be relevant for preparing derivatives of Pentanamide, 3-methyl- that are attached to a dicarboxylic acid moiety.

Derivatization Pathways for Structural Diversification of Pentanamide, 3-methyl- Analogues

The structural diversification of the Pentanamide, 3-methyl- scaffold is essential for exploring its potential applications. This can be achieved through the synthesis of a variety of analogues with different functional groups and substitution patterns.

Preparation of Functionalized Pentanamide Analogues via Directed Synthesis

Directed synthesis involves the use of a directing group to guide a reagent to a specific position on a molecule, enabling regioselective functionalization. This strategy is particularly powerful for the synthesis of highly substituted and stereochemically complex molecules.

While specific examples for Pentanamide, 3-methyl- are not prevalent in the literature, the principles of directed synthesis can be applied. For example, a hydroxyl group could be introduced into the 3-methylpentanoic acid precursor, as seen in the analogue 3-hydroxy-3-methylpentanoic acid. nih.gov This hydroxylated acid could then be converted to the corresponding amide, yielding a functionalized analogue of Pentanamide, 3-methyl-. The hydroxyl group could also serve as a handle for further derivatization.

The synthesis of substituted N-alkylamines in aqueous media provides another avenue for creating derivatives. By reacting an amine with a substituted pentyl bromide, a variety of N-substituted amines can be prepared, which can then be acylated with 3-methylpentanoyl chloride to give a library of N-substituted-3-methylpentanamides. 3-methylpentanoyl chloride itself can be synthesized from 3-methylpentanoic acid by reaction with thionyl chloride. nih.gov

Furthermore, the synthesis of all-carbon tetra-substituted alkenes via a nickel-catalyzed cascade reaction could be adapted to create highly substituted precursors for Pentanamide, 3-methyl- analogues. Similarly, tether-directed synthesis strategies, which use a temporary tether to bring a nucleophile and an electrophile into proximity for an intramolecular reaction, could be employed to construct complex, substituted pentanamide derivatives.

Synthesis of Pentanamide-Containing Dipeptide and Peptide Mimetics

The incorporation of non-proteinogenic amino acid surrogates, such as those derived from 3-methylpentanoic acid, into peptide chains is a common strategy to create peptide mimetics with enhanced stability and altered pharmacological profiles. The synthesis of dipeptides or larger peptide mimetics containing a 3-methylpentanamide core would likely follow established protocols for peptide synthesis, primarily utilizing solid-phase or solution-phase techniques.

A plausible approach would involve the use of 3-methylpentanoic acid as a building block. This could be coupled to an amino acid or a peptide fragment using standard peptide coupling reagents. The general steps for such a synthesis are outlined below:

General Synthetic Scheme:

Protection: The amino group of the N-terminal amino acid and any reactive side chains would be protected using standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). Similarly, the C-terminal carboxylic acid would be protected, often as an ester.

Activation: The carboxylic acid of the incoming residue (in this case, 3-methylpentanoic acid or a 3-methylpentanamide-containing fragment) would be activated to facilitate amide bond formation. Common activating agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (1-hydroxybenzotriazole) to suppress side reactions.

Coupling: The activated carboxylic acid would then be reacted with the free amino group of the resin-bound or solution-phase amino acid/peptide to form the new amide (peptide) bond.

Deprotection: The protecting group on the newly incorporated residue's N-terminus would be selectively removed to allow for the next coupling cycle in the synthesis of a larger peptide mimetic.

Cleavage and Final Deprotection: Once the desired peptide mimetic sequence is assembled, it would be cleaved from the solid support (if applicable), and all remaining protecting groups would be removed to yield the final product.

A hypothetical synthesis of a dipeptide mimetic incorporating a 3-methylpentanoyl group is presented in the table below.

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | 3-Methylpentanoic acid | An amino acid ester (e.g., H-Ala-OMe) | EDC, HOBt, in a suitable solvent like DMF or DCM | 3-Methylpentanoyl-Ala-OMe |

| 2 | 3-Methylpentanoyl-Ala-OMe | - | LiOH or NaOH in a water/methanol mixture | 3-Methylpentanoyl-Ala-OH |

This table represents a generalized, hypothetical reaction scheme. Actual yields and optimal conditions would need to be determined experimentally.

Synthesis of Sulfonamide-Functionalized Pentanamide Derivatives

The synthesis of sulfonamide-functionalized pentanamide derivatives would involve the formation of a sulfonamide bond, typically by reacting a suitable amine with a sulfonyl chloride. In the context of 3-methyl-pentanamide, this could be achieved by either starting with a precursor that already contains a sulfonamide group or by introducing the sulfonamide functionality onto the 3-methylpentanamide scaffold.

A common and direct method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.eg To synthesize a sulfonamide derivative of 3-methyl-pentanamide, one would require an amino-functionalized version of the molecule, which could then be reacted with a desired sulfonyl chloride.

General Synthetic Scheme:

Preparation of an Amino-Pentanamide Precursor: A key intermediate would be an amino-substituted 3-methylpentanamide. For example, ω-amino-3-methylpentanamide could be synthesized from a corresponding protected amino acid or through multi-step organic synthesis.

Sulfonylation: The amino group of the pentanamide precursor would then be reacted with a sulfonyl chloride (R-SO₂Cl) in the presence of a base (e.g., pyridine, triethylamine) to form the sulfonamide linkage. The nature of the 'R' group on the sulfonyl chloride would determine the final functionality of the derivative.

Purification: The resulting sulfonamide-functionalized pentanamide derivative would be purified using standard techniques such as crystallization or chromatography.

A hypothetical reaction for the synthesis of a sulfonamide derivative is shown below.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| An amino-functionalized 3-methylpentanamide | A sulfonyl chloride (e.g., p-toluenesulfonyl chloride) | Base (e.g., Pyridine), in a suitable solvent like DCM | A p-toluenesulfonamide (B41071) derivative of 3-methylpentanamide |

This table illustrates a conceptual synthetic pathway. Specific substrates, reagents, and conditions would require experimental validation.

Recent advancements have also explored one-pot syntheses of sulfonamides from carboxylic acids and amines via a copper-catalyzed decarboxylative halosulfonylation, which could potentially be adapted for derivatives of 3-methylpentanoic acid. nih.gov

Sophisticated Structural and Conformational Elucidation of Pentanamide, 3 Methyl

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides invaluable insight into the molecular structure, bonding, and electronic environment of Pentanamide (B147674), 3-methyl-. By analyzing the interaction of the molecule with electromagnetic radiation, a detailed picture of its constituent parts can be assembled.

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and chemical environment of each atom.

¹H-NMR Spectroscopy: The proton NMR spectrum of Pentanamide, 3-methyl- is expected to show distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, following the n+1 rule. For instance, the protons of the amide (-CONH₂) group are anticipated to appear as a broad singlet, a characteristic feature broadened by quadrupole effects of the nitrogen atom and potential hydrogen bonding. The signals for the alkyl chain protons will be more complex due to the chiral center at the C3 position, which can render adjacent methylene (B1212753) protons diastereotopic.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region of the spectrum (typically 170-180 ppm). The remaining aliphatic carbons will appear in the upfield region, with their specific chemical shifts determined by their substitution and proximity to the electron-withdrawing amide group.

Interactive Data Table: Predicted NMR Spectroscopic Data for Pentanamide, 3-methyl-

Note: The following data are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| ¹H-NMR Data | ¹³C-NMR Data | |||

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| H₃C-C5 | ~0.90 | Triplet (t) | C5 | ~14 |

| H₃C-C3 | ~0.92 | Doublet (d) | C3-CH₃ | ~19 |

| H₂C-C4 | ~1.1-1.4 | Multiplet (m) | C4 | ~29 |

| H-C3 | ~1.8-2.0 | Multiplet (m) | C3 | ~35 |

| H₂C-C2 | ~2.1-2.3 | Multiplet (m) | C2 | ~42 |

| H₂N- | ~5.5-7.5 | Broad Singlet (br s) | C1 (C=O) | ~177 |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI), HRMS can determine the molecular weight of Pentanamide, 3-methyl- (C₆H₁₃NO) with extremely high accuracy. This allows for the unambiguous determination of its elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated from the sum of the most abundant isotopes.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For Pentanamide, 3-methyl-, common fragmentation pathways for primary amides would be expected. This includes the alpha-cleavage adjacent to the carbonyl group and a McLafferty rearrangement, which would result in the loss of a neutral alkene molecule and the formation of a resonance-stabilized radical cation. The analysis of these fragments helps to confirm the structure of the alkyl chain.

Interactive Data Table: Predicted Mass Spectrometry Data for Pentanamide, 3-methyl-

| Ion/Fragment | Formula | Predicted m/z | Notes |

| [M]⁺ | C₆H₁₃NO⁺ | 115.10 | Molecular Ion |

| [M+H]⁺ | C₆H₁₄NO⁺ | 116.11 | Protonated Molecule (Observed in ESI-MS) |

| [C₂H₅NO]⁺ | C₂H₅NO⁺ | 59.04 | Result of McLafferty Rearrangement |

| [C₄H₈]⁺ | C₄H₈⁺ | 56.06 | Result of alpha-cleavage |

| [C₂H₆N]⁺ | C₂H₆N⁺ | 44.05 | Common fragment from primary amides |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations, providing a unique fingerprint of the functional groups present. cardiff.ac.uk

For Pentanamide, 3-methyl-, the IR spectrum would be dominated by characteristic amide absorptions. docbrown.info The N-H stretching vibrations of the primary amide group typically appear as two distinct bands in the 3100-3500 cm⁻¹ region. docbrown.info A very strong and sharp absorption corresponding to the C=O stretch (Amide I band) is expected around 1640-1680 cm⁻¹. The N-H bending vibration, often coupled with the C-N stretch (Amide II band), would appear near 1600 cm⁻¹. Additionally, various C-H stretching and bending vibrations from the alkyl portion of the molecule would be observed in their characteristic regions.

Raman spectroscopy provides complementary information. torvergata.it While the polar C=O and N-H bonds give strong IR signals, the less polar C-C backbone vibrations often produce stronger signals in the Raman spectrum, aiding in the characterization of the alkyl framework.

Interactive Data Table: Characteristic IR and Raman Vibrational Modes for Pentanamide, 3-methyl-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | -NH₂ | 3100 - 3500 | Strong, two bands | Medium |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 | Medium-Strong | Strong |

| C=O Stretch (Amide I) | -C=O | 1640 - 1680 | Very Strong | Medium |

| N-H Bend (Amide II) | -NH₂ | 1590 - 1650 | Strong | Weak |

| C-H Bend | Alkyl (CH₂, CH₃) | 1375 - 1470 | Medium | Medium |

| C-N Stretch | Amide | 1300 - 1400 | Medium | Medium |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide detailed information about molecular structure, X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in the solid state. wikipedia.org By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

A successful single-crystal X-ray diffraction experiment on Pentanamide, 3-methyl- would reveal its fundamental crystallographic parameters. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). This information defines how individual molecules pack together to form the bulk crystalline solid. The analysis would precisely locate every non-hydrogen atom in the molecule, confirming the 3-methyl branching and the conformation adopted by the alkyl chain in the crystalline state.

As of this writing, a specific crystal structure for Pentanamide, 3-methyl- has not been deposited in publicly accessible crystallographic databases. The information presented here describes the data that would be obtained from such an analysis.

One of the most critical insights from X-ray crystallography is the detailed mapping of intermolecular forces that govern the crystal packing. For Pentanamide, 3-methyl-, the primary amide group is capable of acting as both a hydrogen bond donor (via the two N-H protons) and a hydrogen bond acceptor (via the lone pairs on the carbonyl oxygen).

It is highly probable that the crystal structure would reveal an extensive network of intermolecular hydrogen bonds. A common motif for primary amides is the formation of hydrogen-bonded dimers, where two molecules are linked in a head-to-tail fashion through a pair of N-H···O=C interactions. These dimers can then be further linked into sheets or more complex three-dimensional networks. The precise geometry and strength of these hydrogen bonds would be accurately determined, providing fundamental insight into the forces that stabilize the solid-state structure.

Conformational Analysis and Dynamic Studies

Experimental Conformational Studies Utilizing Spectroscopic Probes

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for probing molecular conformation in solution.

NMR Spectroscopy: In principle, ¹H and ¹³C NMR spectroscopy could provide insights into the time-averaged conformation of Pentanamide, 3-methyl-. The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular geometry. Furthermore, through-bond J-couplings and through-space Nuclear Overhauser Effects (NOEs) could be used to deduce dihedral angles and internuclear distances, respectively. However, a search of the scientific literature did not yield any published NMR studies specifically for this compound.

Dynamic Conformational Behavior and Fluxionality

Molecules like Pentanamide, 3-methyl- are not static but exist as an ensemble of interconverting conformers. The study of this dynamic behavior, or fluxionality, provides a more complete picture of the molecule's properties. Techniques such as dynamic NMR (DNMR) could, in theory, be used to study the rates of conformational exchange, for example, the rotation around the C-N amide bond. Such studies would allow for the determination of the energy barriers between different conformational states. At present, there are no published studies on the dynamic conformational behavior or fluxionality of Pentanamide, 3-methyl-.

Theoretical and Computational Investigations on Pentanamide, 3 Methyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a predominant method in computational chemistry for investigating the electronic structure of molecules. aps.orgumn.edu Its foundation lies in the principle that the ground-state energy of a many-electron system can be determined from the electron density, which is a function of only three spatial coordinates. aps.org This approach offers a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like Pentanamide (B147674), 3-methyl-.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comirjweb.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial in determining chemical reactivity and the nature of molecular interactions. ekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability, with a larger gap implying higher stability and lower chemical reactivity. irjweb.comphyschemres.org

For Pentanamide, 3-methyl-, DFT calculations would likely show the HOMO to be localized primarily on the non-bonding lone pair orbitals of the amide group's oxygen and nitrogen atoms. The LUMO is expected to be distributed over the antibonding π* orbital of the carbonyl (C=O) group. This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for Pentanamide, 3-methyl- Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | 0.45 |

DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. nist.govresearchgate.net Each calculated vibrational frequency corresponds to a specific normal mode of vibration within the molecule. s-a-s.org These theoretical spectra are invaluable for interpreting experimental data and assigning specific absorption bands to the vibrations of functional groups.

In the case of Pentanamide, 3-methyl-, the vibrational analysis would highlight characteristic amide bands. The Amide I band, primarily due to the C=O stretching vibration, is one of the most intense and is sensitive to the peptide backbone conformation. The Amide II and Amide III bands are more complex, arising from a coupling of the N-H in-plane bending and C-N stretching vibrations. s-a-s.orgnih.gov Other significant vibrations would include the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene (B1212753) groups.

Table 2: Predicted Vibrational Frequencies and Assignments for Pentanamide, 3-methyl-

| Predicted Frequency (cm⁻¹) | Vibrational Assignment | Description |

|---|---|---|

| 3450 | N-H Stretch | Stretching of the amide N-H bond |

| 2965 | C-H Stretch (asymmetric) | Asymmetric stretching of methyl/methylene groups |

| 2870 | C-H Stretch (symmetric) | Symmetric stretching of methyl/methylene groups |

| 1685 | Amide I | C=O stretching vibration |

| 1560 | Amide II | N-H bending and C-N stretching |

| 1290 | Amide III | C-N stretching and N-H bending |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of a localized Lewis structure, detailing electron delocalization and intramolecular interactions. nih.gov This method quantifies the stabilization energy (E(2)) associated with charge transfer from a filled donor NBO to an empty acceptor NBO, which reveals the significance of hyperconjugative and resonance effects within the molecule. niscair.res.in

For Pentanamide, 3-methyl-, a key finding from NBO analysis would be the strong intramolecular charge transfer characteristic of the amide resonance. This is represented by the delocalization of the nitrogen atom's lone pair (a donor orbital) into the antibonding π* orbital of the adjacent carbonyl group (an acceptor orbital). This interaction is responsible for the planar geometry of the amide group and its partial double bond character.

Table 3: NBO Analysis of Significant Donor-Acceptor Interactions in Pentanamide, 3-methyl-

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C=O) | 55.80 |

| σ (C-H) | σ* (C-C) | 4.95 |

| σ (C-C) | σ* (C-N) | 2.75 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govyoutube.com The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. nih.govyoutube.com

In the MEP map of Pentanamide, 3-methyl-, the most negative potential (deep red) would be concentrated around the carbonyl oxygen atom, a consequence of its high electronegativity and lone pairs of electrons. This site represents the primary center for hydrogen bond acceptance. Conversely, the most positive potential (blue) would be located around the hydrogen atom of the amide (N-H) group, making it the principal site for hydrogen bond donation and interaction with nucleophiles. The alkyl chain would exhibit a relatively neutral potential (green).

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its equilibrium geometry, molecular modeling and dynamics simulations explore the molecule's conformational flexibility and behavior over time. frontiersin.org

Molecules are not rigid structures but can adopt various spatial arrangements, or conformations, by rotating around their single bonds. The conformational energy landscape is a map that plots the potential energy of the molecule as a function of these rotational degrees of freedom. nih.govresearchgate.net By exploring this landscape, computational methods can identify the most stable, low-energy conformers and the energy barriers between them. researcher.lifenih.gov

Table 4: Relative Energies of Hypothetical Conformers of Pentanamide, 3-methyl- Relative energies (ΔE) are with respect to the most stable conformer (Conformer 1).

| Conformer | Key Dihedral Angle(s) (C-C-C-C) | Relative Energy (ΔE) (kcal/mol) |

|---|---|---|

| 1 | ~180° (anti) | 0.00 |

| 2 | ~60° (gauche) | 0.85 |

| 3 | ~120° (eclipsed) | 4.50 |

Table of Mentioned Compounds

| Compound Name |

|---|

Molecular Dynamics (MD) Simulations in Explicit Solvent Models

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of Pentanamide, 3-methyl-, MD simulations in explicit solvent models, typically water, provide insights into its conformational flexibility, solvation properties, and interactions with the surrounding environment at an atomic level of detail.

In a typical MD simulation setup for Pentanamide, 3-methyl-, the molecule is placed in a periodic box filled with a large number of explicit water molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then numerically solves Newton's equations of motion for each atom, allowing the system to evolve over time. This generates a trajectory of atomic positions and velocities, from which various properties can be calculated.

Table 1: Representative Parameters from a Hypothetical MD Simulation of Pentanamide, 3-methyl- in Water (Note: This table is illustrative and based on general principles of MD simulations for similar small molecules, as specific data for Pentanamide, 3-methyl- is not available.)

| Simulation Parameter | Typical Value Range | Description |

| Simulation Time | 50 - 200 ns | The total time over which the system's dynamics are simulated. |

| Temperature | 300 K | The temperature at which the simulation is maintained to mimic physiological conditions. |

| Pressure | 1 bar | The pressure at which the simulation is maintained. |

| Average RMSD of Pentanamide, 3-methyl- | 1.5 - 3.0 Å | A measure of the average change in displacement of atoms from an initial reference structure, indicating conformational stability. |

| Average RMSF of terminal methyl groups | 2.0 - 4.0 Å | A measure of the flexibility of specific atoms, with higher values indicating greater movement. |

Ligand-Protein/Enzyme Interaction Dynamics

Understanding the dynamic nature of the interactions between a ligand like Pentanamide, 3-methyl- and its potential protein or enzyme targets is crucial for elucidating its mechanism of action. MD simulations are a key tool for studying these dynamic events, providing a detailed picture of how the ligand binds, the conformational changes that occur in both the ligand and the protein upon binding, and the stability of the resulting complex.

The process involves docking the ligand into the binding site of the protein and then subjecting the entire complex, solvated in a water box, to an MD simulation. The resulting trajectory can reveal the key amino acid residues involved in the interaction, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and their persistence over time. Analysis of the simulation can also provide estimates of the binding free energy, offering a more rigorous assessment of binding affinity than static docking alone.

For a molecule like Pentanamide, 3-methyl-, potential protein targets could include enzymes that metabolize amides, such as amidases, or other proteins with binding pockets that can accommodate a small, flexible alkylamide. While specific studies on the interaction dynamics of Pentanamide, 3-methyl- are not prevalent, research on the interaction of similar small amide-containing molecules with enzymes like Fatty Acid Amide Hydrolase (FAAH) can provide valuable insights. These studies often reveal that the stability of the ligand in the binding pocket is maintained by a network of hydrophobic contacts with nonpolar residues and specific hydrogen bonds between the amide group of the ligand and polar residues in the active site.

Table 2: Key Interaction Types in Ligand-Protein Complexes from MD Simulations (Note: This table is a generalized representation of interactions observed in simulations of small amide ligands with protein targets.)

| Interaction Type | Description | Potential Residues Involved |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Ser, Thr, Tyr, Asn, Gln, Asp, Glu |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. | Ala, Val, Leu, Ile, Phe, Trp, Met |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All residue types |

| Water-Mediated Bridges | Interactions between the ligand and protein that are bridged by one or more water molecules. | Polar and charged residues |

In Silico Prediction of Molecular Interactions and Biological Potential

Molecular Docking Simulations for Binding Affinity Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

For Pentanamide, 3-methyl-, molecular docking could be used to screen a library of potential protein targets to identify those with which it is most likely to interact. Once a potential target is identified, docking can provide a detailed 3D model of the binding mode, highlighting the key interactions that stabilize the complex. The scoring function provides a numerical value, often expressed as a binding energy (in kcal/mol), which can be used to rank different ligands or to compare the affinity of a single ligand for different targets.

While there are no specific published docking studies for Pentanamide, 3-methyl-, we can infer its potential interactions based on studies of similar molecules. For instance, docking studies of small aliphatic amides with enzymes like amidases or histone deacetylases (HDACs) often show that the amide group forms crucial hydrogen bonds with polar residues in the active site, while the alkyl chain occupies a hydrophobic pocket. The binding affinity is influenced by the goodness of fit of the alkyl chain in this pocket and the strength of the hydrogen bonds.

Table 3: Hypothetical Molecular Docking Results of Pentanamide, 3-methyl- and Analogs Against a Putative Enzyme Target (Note: This table is for illustrative purposes to demonstrate the type of data obtained from molecular docking studies, as specific data for Pentanamide, 3-methyl- is not available.)

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Pentanamide | -4.5 | SER120, TRP210 |

| Pentanamide, 3-methyl- | -4.8 | SER120, TRP210, LEU214 |

| Hexanamide | -4.9 | SER120, TRP210, VAL218 |

| Butanamide | -4.2 | SER120, TRP210 |

Theoretical Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a molecule and observing the corresponding changes in its activity, it is possible to identify the key chemical features, or pharmacophores, that are responsible for its biological effects. Computational methods play a significant role in modern SAR studies by providing a framework for quantifying the relationship between structure and activity, a field known as Quantitative Structure-Activity Relationship (QSAR).

For Pentanamide, 3-methyl-, SAR studies would involve synthesizing and testing a series of related amides with variations in the length and branching of the alkyl chain, as well as modifications to the amide group. The biological activity of these compounds would then be measured in a relevant assay. For example, the anticonvulsant activity of a series of short, branched-chain fatty acid amides, including derivatives of valpromide (B1683473) (an isomer of 3-methylpentanamide), has been studied. These studies have revealed that the degree of branching and the presence of an unsubstituted beta-carbon in the aliphatic side chain can significantly impact the compound's metabolic stability and anticonvulsant potency. nih.gov Amides that are not metabolized to their corresponding carboxylic acids tend to be more potent anticonvulsants. nih.gov

QSAR models can be developed to correlate the observed biological activity with various calculated molecular descriptors, such as lipophilicity (logP), electronic properties, and steric parameters. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Table 4: Illustrative Structure-Activity Relationship for a Series of Aliphatic Amides as Anticonvulsants (Note: This table is based on the general findings from studies on valpromide derivatives and is intended to illustrate SAR principles.)

| Compound | Structure | Relative Anticonvulsant Potency | Key Structural Feature |

| Valpromide | 2-propylpentanamide | +++ | Branched alkyl chain |

| Pentanamide, 3-methyl- | 3-methylpentanamide | Predicted to have activity | Branched alkyl chain |

| Valnoctamide | 2-ethyl-3-methylbutanamide | ++++ | Highly branched, resistant to hydrolysis |

| Pentanamide | Straight chain | + | Unbranched alkyl chain |

Computational Approaches for Reaction Mechanism Elucidation and Optimization

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions and for optimizing reaction conditions. For a compound like Pentanamide, 3-methyl-, these methods can be applied to understand its synthesis, degradation, and metabolic pathways at the molecular level.

Density Functional Theory (DFT) is a quantum mechanical method commonly used to study reaction mechanisms. By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the entire energy profile of a reaction. This information can help to identify the rate-determining step, understand the role of catalysts, and predict the effect of different solvents or substituents on the reaction rate and outcome.

For example, computational studies on the hydrolysis of amides have provided detailed insights into the mechanism of this fundamental reaction. These studies have explored both acid-catalyzed and base-catalyzed pathways, revealing the role of water molecules as both reactants and catalysts in the process. Such computational investigations can help in predicting the metabolic fate of Pentanamide, 3-methyl-, as amide hydrolysis is a common metabolic pathway.

Furthermore, computational methods can be used to optimize the synthesis of Pentanamide, 3-methyl-. By modeling different reaction conditions, such as temperature, pressure, and catalyst choice, it is possible to identify the optimal parameters for maximizing the yield and minimizing the formation of byproducts. This can lead to more efficient and cost-effective synthetic routes.

Table 5: Common Computational Methods for Reaction Mechanism Studies

| Computational Method | Information Provided | Application to Pentanamide, 3-methyl- |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, activation energies. | Elucidation of synthesis and hydrolysis mechanisms. |

| Ab initio methods | Highly accurate electronic structure calculations. | Benchmarking DFT results and studying small model systems. |

| Combined Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the reactive center with QM and the surrounding environment with MM. | Studying enzymatic reactions involving Pentanamide, 3-methyl-. |

| Transition State Theory (TST) | Calculation of reaction rate constants from the properties of the transition state. | Predicting the rate of hydrolysis or other reactions. |

Chemical Reactivity and Transformational Pathways of Pentanamide, 3 Methyl

Hydrolysis and Amidation Reactions of the Amide Linkage

The amide bond in Pentanamide (B147674), 3-methyl-, while stable, can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-methylpentanoic acid and ammonia (B1221849) or an amine. libretexts.orgbyjus.com This process typically requires more forcing conditions, such as prolonged heating, compared to the hydrolysis of esters or acid chlorides. pressbooks.pub

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. khanacademy.orgyoutube.comacs.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of ammonia, which is protonated under the acidic conditions to form an ammonium (B1175870) ion, driving the reaction to completion. youtube.com

In base-promoted hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.orgchemistrysteps.com This forms a tetrahedral intermediate which then expels an amide anion as the leaving group. libretexts.org The amide anion is a very strong base and immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and ammonia. chemistrysteps.com This final acid-base step makes the reaction essentially irreversible under basic conditions. libretexts.org

Table 1: Conditions for Hydrolysis of Pentanamide, 3-methyl-

| Type of Hydrolysis | Reagents | Conditions | Products |

|---|---|---|---|

| Acid-Catalyzed | H₂O, Strong Acid (e.g., H₂SO₄, HCl) | Heat | 3-Methylpentanoic acid, Ammonium salt (NH₄⁺) |

| Base-Promoted | Strong Base (e.g., NaOH, KOH), H₂O | Heat | 3-Methylpentanoate salt, Ammonia (NH₃) |

Conversely, amidation reactions involve the formation of an amide. Transamidation is a process where an existing amide reacts with an amine to form a new amide. wikipedia.org For Pentanamide, 3-methyl-, this would involve reacting it with a primary or secondary amine, typically in the presence of a catalyst, to displace ammonia and form a new N-substituted amide. nih.gov These reactions can be challenging due to the stability of the starting amide and often require catalysts or activation of the amide. nih.govchemistryviews.org

Nucleophilic Substitution Reactions at Adjacent Carbons

Nucleophilic substitution can theoretically occur at the carbons adjacent to the amide functional group. The most significant of these is the α-alkylation at the C2 position. The α-hydrogens (on C2) of amides are weakly acidic and can be removed by a very strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position. acs.org This process is a key method for modifying the carbon skeleton of amides. elsevierpure.comnih.gov

Substitution at the other adjacent carbon (C4) is not a facile process as it is an unactivated sp³-hybridized carbon, making it resistant to standard nucleophilic substitution reactions.

Table 2: Representative α-Alkylation of Pentanamide, 3-methyl-

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Enolate Formation | Strong base (e.g., LDA) in THF, low temp. | Amide enolate |

| 2. Nucleophilic Attack | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | 2-Alkyl-3-methylpentanamide |

Controlled Oxidation and Reduction Pathways

The amide group of Pentanamide, 3-methyl-, can be completely reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. jove.commasterorganicchemistry.com The reaction proceeds by converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding 3-methylpentan-1-amine. chemistrysteps.com This is a synthetically useful reaction for the preparation of primary amines from primary amides. chemistrysteps.com

Table 3: Reduction of Pentanamide, 3-methyl-

| Reagent | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | 3-Methylpentan-1-amine |

A form of controlled oxidation specific to primary amides is the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org Treatment of Pentanamide, 3-methyl-, with bromine and a strong base (like NaOH) would initiate the rearrangement. masterorganicchemistry.comquimicaorganica.org The reaction proceeds through an N-bromoamide and a key isocyanate intermediate, which is then hydrolyzed to yield 2-methylbutan-1-amine, with the loss of the original carbonyl carbon as carbon dioxide. wikipedia.orgchemistrysteps.com

Table 4: Hofmann Rearrangement of Pentanamide, 3-methyl-

| Reagents | Key Intermediate | Final Product |

|---|---|---|

| Br₂, NaOH, H₂O | 3-Methylbutyl isocyanate | 2-Methylbutan-1-amine |

Reactions Involving Side-Chain Modifications and Ring Closure

Direct modification of the unactivated alkyl side-chain of Pentanamide, 3-methyl-, is challenging. Reactions such as free-radical halogenation would likely be unselective, leading to a mixture of halogenated products.

Ring closure, or cyclization, reactions involving Pentanamide, 3-methyl-, would necessitate the prior introduction of another functional group onto the alkyl chain. For example, if a suitable leaving group could be installed at the C5 position (e.g., a halide via a multi-step synthesis), the amide nitrogen could potentially act as an intramolecular nucleophile to form a six-membered lactam (a cyclic amide). nih.gov Such a transformation would be an example of an intramolecular N-alkylation. The feasibility of the cyclization depends on factors like ring strain and the length of the tether connecting the nucleophile and the electrophile. nih.gov

Another theoretical pathway could involve the amidyl radical. If a radical could be generated on the amide nitrogen, it could undergo intramolecular cyclization by adding to a double bond appropriately placed within the side chain. nih.gov This, however, would require significant prior modification of the starting material to introduce unsaturation.

Table 5: Hypothetical Ring-Closure Pathway for a Derivative of Pentanamide, 3-methyl-

| Starting Derivative | Reagents/Conditions | Reaction Type | Product |

|---|---|---|---|

| 5-Bromo-3-methylpentanamide | Non-nucleophilic base (e.g., NaH) | Intramolecular N-Alkylation | 4-Methylpiperidin-2-one (a lactam) |

Strategic Applications of Pentanamide, 3 Methyl in Advanced Organic Synthesis

Pentanamide (B147674), 3-methyl- as a Chiral Auxiliary or Chirality Source in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. jyoungpharm.org The inherent chirality of the auxiliary group influences the stereochemical outcome of one or more reactions. jyoungpharm.org A key advantage of this method is that the auxiliary can typically be recovered and reused. jyoungpharm.org This strategy is crucial in the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect. jyoungpharm.org

The general mechanism for using a chiral auxiliary involves several steps:

The chiral auxiliary is attached to a prochiral substrate.

The resulting intermediate undergoes a diastereoselective reaction, where the auxiliary directs the stereochemistry of the newly formed chiral center.

The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound.

Well-known examples of chiral auxiliaries include oxazolidinones, which have been widely used in stereoselective aldol (B89426) reactions, and pseudoephedrine, which can be used to synthesize optically active carboxylic acids. wikipedia.org

While (S)-3-methylpentanamide possesses a chiral center and is commercially available, there is a lack of specific studies in the current scientific literature that describe its application as a chiral auxiliary in asymmetric synthesis. The effectiveness of a chiral auxiliary is dependent on its ability to rigidly control the transition state of a reaction, and it is possible that more sterically demanding or conformationally restricted auxiliaries are favored for achieving high levels of stereoselectivity.

Table 1: Examples of Commonly Used Chiral Auxiliaries

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Oxazolidinones | Asymmetric aldol reactions, alkylations | nih.gov |

| Pseudoephedrine | Asymmetric alkylation for synthesis of chiral carboxylic acids | wikipedia.org |

| Camphorsultam | Diels-Alder reactions, conjugate additions | sigmaaldrich.com |

Role as a Versatile Building Block for Complex Molecular Architectures

In organic synthesis, "building blocks" are relatively simple molecules that can be combined to create more complex structures. These molecules possess reactive functional groups that allow for their incorporation into larger molecular frameworks through various chemical reactions. The use of well-defined building blocks is a cornerstone of modern synthetic strategy, enabling the efficient and convergent synthesis of complex natural products and novel functional materials. diva-portal.org

An ideal building block should be:

Readily available or easy to synthesize.

Stable under typical storage and reaction conditions.

Possess functional groups that allow for selective chemical transformations.

Pentanamide, 3-methyl- contains a chiral center and two functional groups (an amide and an alkyl chain), which could theoretically allow it to serve as a building block. For instance, the amide group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further reactions. The chiral methyl-branched alkyl chain could be incorporated into a larger molecule to influence its three-dimensional structure and biological activity.

However, the scientific literature does not currently highlight Pentanamide, 3-methyl- as a key or "versatile" building block in the synthesis of complex molecular architectures. Synthetic chemists often rely on a well-established portfolio of building blocks that have proven utility in a wide range of synthetic contexts. It appears that for the construction of complex molecules, other building blocks with different or more diverse functionalities are more commonly employed.

Utility in Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetic Scaffolds

Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides and proteins. nih.gov In SPPS, the C-terminal amino acid of the desired peptide is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. peptide.com This method simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. peptide.com

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. mdpi.com They often incorporate non-natural amino acids or have modified backbones. mdpi.comnih.gov A "scaffold" in this context refers to the core structure of the peptidomimetic molecule to which various side chains are attached to interact with biological targets. nih.gov

Given its structure as an amino acid derivative (if the amide were derived from an amine), 3-methylpentanoic acid could theoretically be incorporated into a peptide chain or a peptidomimetic scaffold. The 3-methyl group would provide a specific side chain that could influence the conformation and binding properties of the resulting molecule.

Despite this theoretical potential, there is no significant body of research demonstrating the use of Pentanamide, 3-methyl- or its corresponding amino acid in solid-phase peptide synthesis or as a key component in the development of peptidomimetic scaffolds. The field of peptidomimetics is vast, with a wide array of natural and unnatural amino acids being utilized to create diverse chemical structures. nih.gov The absence of Pentanamide, 3-methyl- in this context suggests that other building blocks are more frequently chosen for these applications.

Table 2: Key Techniques and Concepts in Peptide and Peptidomimetic Synthesis

| Concept | Description | Reference |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | A method where peptides are synthesized on a solid support, simplifying purification. | nih.gov |

| Fmoc/tBu Protection Strategy | A common protection scheme in SPPS using the base-labile Fmoc group for the N-terminus and acid-labile t-butyl groups for side chains. | nih.gov |

| Peptidomimetic | A molecule that mimics the structure and/or function of a natural peptide. | mdpi.com |

Intermediate in the Construction of Pharmacologically Relevant Compounds

In medicinal chemistry, an "intermediate" is a molecule that is formed during the synthesis of a target compound, in this case, a pharmacologically active substance. nih.gov The synthesis of a drug molecule often involves multiple steps, and the intermediates are the products of each individual step that are then used as the starting material for the next. nih.gov

The structure of Pentanamide, 3-methyl- could potentially be found within a larger, more complex pharmacologically active molecule. In such a case, it would be an important intermediate in the synthesis of that drug. The introduction of a methyl group can sometimes have a significant and beneficial impact on the biological activity of a molecule, an effect sometimes referred to as the "magic methyl" effect. diva-portal.org

Table of Compounds Mentioned

| Compound Name |

|---|

| (S)-(-)-1-Phenylethylamine |

| Camphorsultam |

| Oxazolidinones |

| Pentanamide, 3-methyl- |

Mechanistic Investigations into Biological Activity and Interactions of Pentanamide, 3 Methyl Analogues

Enzyme Inhibition Mechanisms by Pentanamide (B147674) Derivatives

The capacity of small molecules to selectively inhibit enzyme activity is a cornerstone of modern pharmacology. Analogues of Pentanamide, 3-methyl- have been investigated for their potential to modulate the function of several key enzyme classes.

N-terminal nucleophile (Ntn) hydrolases are a superfamily of enzymes that play a crucial role in the hydrolytic cleavage of amide bonds in various macromolecules. nih.govfigshare.com This family is characterized by an auto-proteolytic activation process that exposes a nucleophilic residue (such as threonine, serine, or cysteine) at the newly formed N-terminus. nih.gov All members share a consistent αββα-fold structure, which provides the catalytic framework. nih.govnih.gov